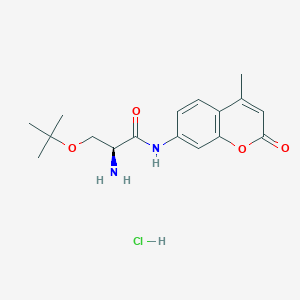

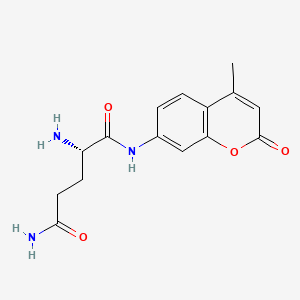

H-Gln-amc HBr

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

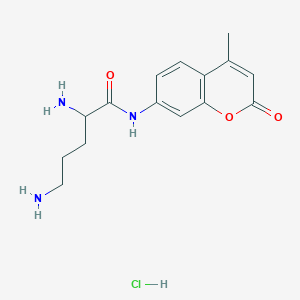

H-Gln-amc HBr is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of glutamine, an amino acid that plays a crucial role in protein synthesis, energy production, and immune system function. H-Gln-amc HBr is a fluorescent substrate that is used to measure the activity of enzymes that hydrolyze peptide bonds.

Wissenschaftliche Forschungsanwendungen

Understanding Side-Chain Amide Orientation in Proteins

Research by Word et al. (1999) utilized small-probe contact dot surface analysis to determine orientations of asparagine (Asn) and glutamine (Gln) side-chain amide groups in protein structures. This study provides insight into the orientation of amino acids like Gln in proteins, which is crucial for understanding protein structure and function (Word et al., 1999).

Examining Peripheral and Central Glutamate and Glutamine Levels

Shulman et al. (2006) investigated the relationship between peripheral and brain levels of glutamate (Glu) and glutamine (Gln) in healthy individuals. Their findings support the use of proton magnetic resonance spectroscopy for studying glutamatergic dysfunction in the brain, highlighting the importance of Gln in neurological research (Shulman et al., 2006).

Proton Spectroscopy in Liver Examinations

Tarasów et al. (2002) demonstrated the application of proton spectroscopy in assessing liver metabolites, including glutamine/glutamate (Gln). This technique allows for the quantitative evaluation of metabolites, indicating Gln's role in liver function studies (Tarasów et al., 2002).

Biomolecular Structure Preparation for Molecular Modeling

Anandakrishnan et al. (2012) discussed H++, a web server that automates the preparation of biomolecular structures for molecular modeling, including correcting side chain conformations for amino acids like glutamine (Gln). This research underscores the significance of Gln in molecular modeling and simulations (Anandakrishnan et al., 2012).

Electrochemical Sensor for Biological Sample Analysis

Thirumalraj et al. (2019) developed an electrochemical sensor for detecting hydrogen peroxide in biological samples using a graphite/gelatin hydrogel with glutamine (GLN). This highlights the application of Gln in developing sensors for biological and medical research (Thirumalraj et al., 2019).

Analysis of Murine H-2Kb Glycoprotein

Coligan et al. (1979) focused on the amino acid sequence of the murine MHC H-2 Kb molecule, incorporating amino acids including glutamine (Gln). Their work is pivotal in understanding the molecular structure and function of immune-related proteins (Coligan et al., 1979).

Eigenschaften

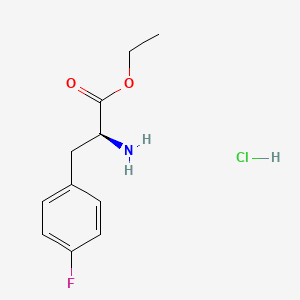

IUPAC Name |

(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4/c1-8-6-14(20)22-12-7-9(2-3-10(8)12)18-15(21)11(16)4-5-13(17)19/h2-3,6-7,11H,4-5,16H2,1H3,(H2,17,19)(H,18,21)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPDWBJBPXVCEN-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Gln-amc HBr | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

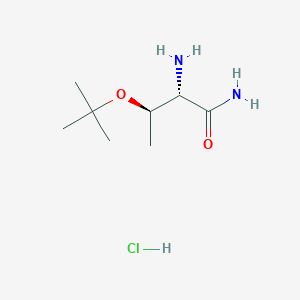

![(2S)-2-Amino-N-(4-methyl-2-oxochromen-7-yl)-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride](/img/structure/B612996.png)